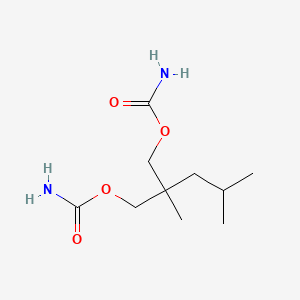
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate is a chemical compound with the molecular formula C10H20N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-propanediol backbone with isobutyl and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate typically involves the reaction of 2-isobutyl-2-methyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted propanediol compounds .
Applications De Recherche Scientifique
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential use as a muscle relaxant and sedative.
Industry: The compound is used in the production of polymers and coatings due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate involves its interaction with specific molecular targets in the body. It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions. Smaller doses produce muscular relaxation and sedation . The compound acts on the central nervous system, modulating neurotransmitter release and receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol dicarbamate: Known for its use as a muscle relaxant and sedative.
2-Isobutyl-1,3-propanediol dicarbamate: Exhibits similar central depressant and anticonvulsant activities.
Uniqueness
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to produce muscle relaxation and sedation with minimal side effects makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
25462-43-5 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2,4-dimethylpentyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-7(2)4-10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) |
Clé InChI |
IOWQDCBHHGWKSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


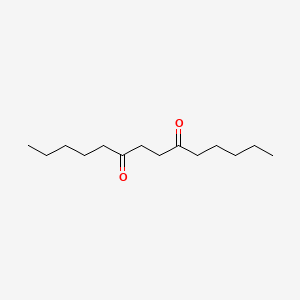
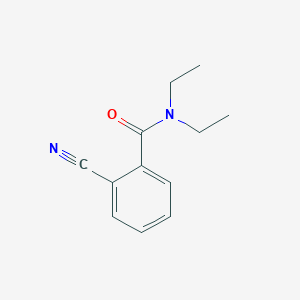
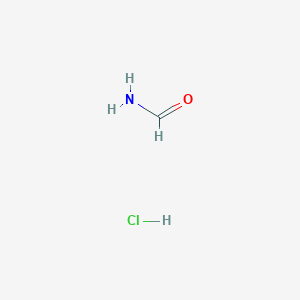
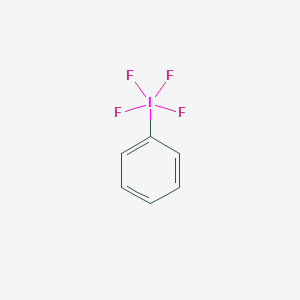
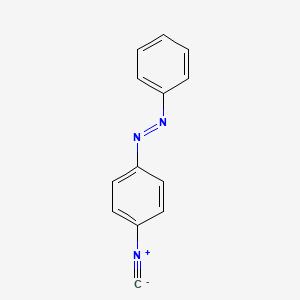
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
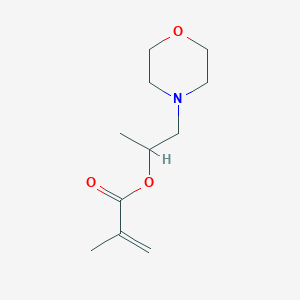
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
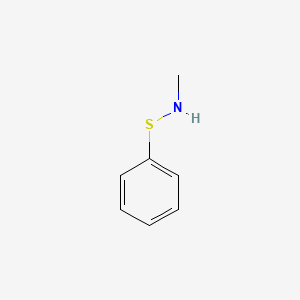
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
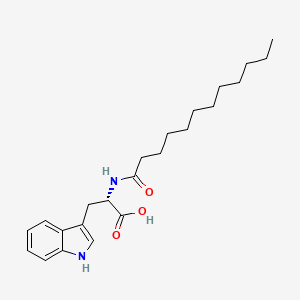
![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
